molecular formula C20H19F4N5O B2911418 7-Fluoro-2-methyl-3-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one CAS No. 2415620-85-6

7-Fluoro-2-methyl-3-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one

Cat. No.: B2911418
CAS No.: 2415620-85-6
M. Wt: 421.4
InChI Key: CXRKJRBQAYRUNH-UHFFFAOYSA-N
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Description

7-Fluoro-2-methyl-3-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the quinazolinone class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2-methyl-3-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:

    Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.

    Cyclization Reactions: These reactions are used to form the quinazolinone ring structure, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-2-methyl-3-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives.

Scientific Research Applications

7-Fluoro-2-methyl-3-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one has several scientific research applications, including:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms, including enzyme inhibition and receptor binding.

    Pharmaceutical Development: The compound is explored for its potential use in drug development, particularly for its unique chemical properties and biological activity.

Mechanism of Action

The mechanism of action of 7-Fluoro-2-methyl-3-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various cellular pathways and processes. The presence of fluorine atoms and the trifluoromethyl group may enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoro-2-methylquinazolin-4-one: A simpler analog without the piperidinyl and pyrimidinyl groups.

    2-Methyl-3-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one: A similar compound with slight structural variations.

Uniqueness

7-Fluoro-2-methyl-3-({1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various research and development applications.

Properties

IUPAC Name

7-fluoro-2-methyl-3-[[1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F4N5O/c1-12-26-16-10-14(21)2-3-15(16)18(30)29(12)11-13-5-8-28(9-6-13)19-25-7-4-17(27-19)20(22,23)24/h2-4,7,10,13H,5-6,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXRKJRBQAYRUNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)F)C(=O)N1CC3CCN(CC3)C4=NC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F4N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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